molecular formula C17H19N5OS B14933415 6-cyclopropyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14933415
M. Wt: 341.4 g/mol
InChI Key: ZQJLYOIMPTUVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyclopropyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, thiazole, pyrazolo, and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrazolo[3,4-b]pyridine structure, followed by the introduction of the cyclopropyl group and the thiazole moiety. The final step involves the formation of the carboxamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced catalytic systems, and continuous flow reactors to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

6-cyclopropyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-cyclopropyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 6-cyclopropyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H19N5OS

Molecular Weight

341.4 g/mol

IUPAC Name

6-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H19N5OS/c1-9(2)22-15-13(7-18-22)12(6-14(20-15)11-4-5-11)16(23)21-17-19-10(3)8-24-17/h6-9,11H,4-5H2,1-3H3,(H,19,21,23)

InChI Key

ZQJLYOIMPTUVDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.